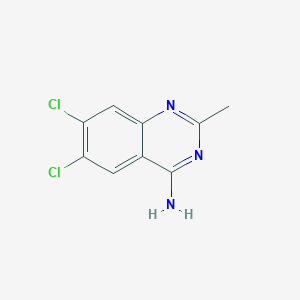
6,7-Dichloro-2-methylquinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dichloro-2-methylquinazolin-4-amine is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles known for their diverse pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloro-2-methylquinazolin-4-amine typically involves the reaction of 2-amino-5,6-dichlorobenzonitrile with methylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the quinazoline ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
化学反応の分析
Types of Reactions: 6,7-Dichloro-2-methylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce various substituted quinazolines .
科学的研究の応用
6,7-Dichloro-2-methylquinazolin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer, antibacterial, and antiviral properties.
Medicine: Research focuses on its use as a lead compound in developing new anticancer drugs.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6,7-Dichloro-2-methylquinazolin-4-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in cell proliferation and survival pathways. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth .
類似化合物との比較
Gefitinib: Another quinazoline derivative used as an anticancer agent.
Erlotinib: Similar to gefitinib, it targets epidermal growth factor receptor (EGFR) in cancer cells.
Afatinib: A broader spectrum inhibitor that targets multiple tyrosine kinases.
Uniqueness: 6,7-Dichloro-2-methylquinazolin-4-amine is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct biological activities. Its dichloro and methyl groups contribute to its potency and selectivity as an anticancer agent .
特性
分子式 |
C9H7Cl2N3 |
|---|---|
分子量 |
228.07 g/mol |
IUPAC名 |
6,7-dichloro-2-methylquinazolin-4-amine |
InChI |
InChI=1S/C9H7Cl2N3/c1-4-13-8-3-7(11)6(10)2-5(8)9(12)14-4/h2-3H,1H3,(H2,12,13,14) |
InChIキー |
GFYOXDGOPMJGAT-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)N)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















